

Pharmacokinetic Properties of Vidofludimus

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

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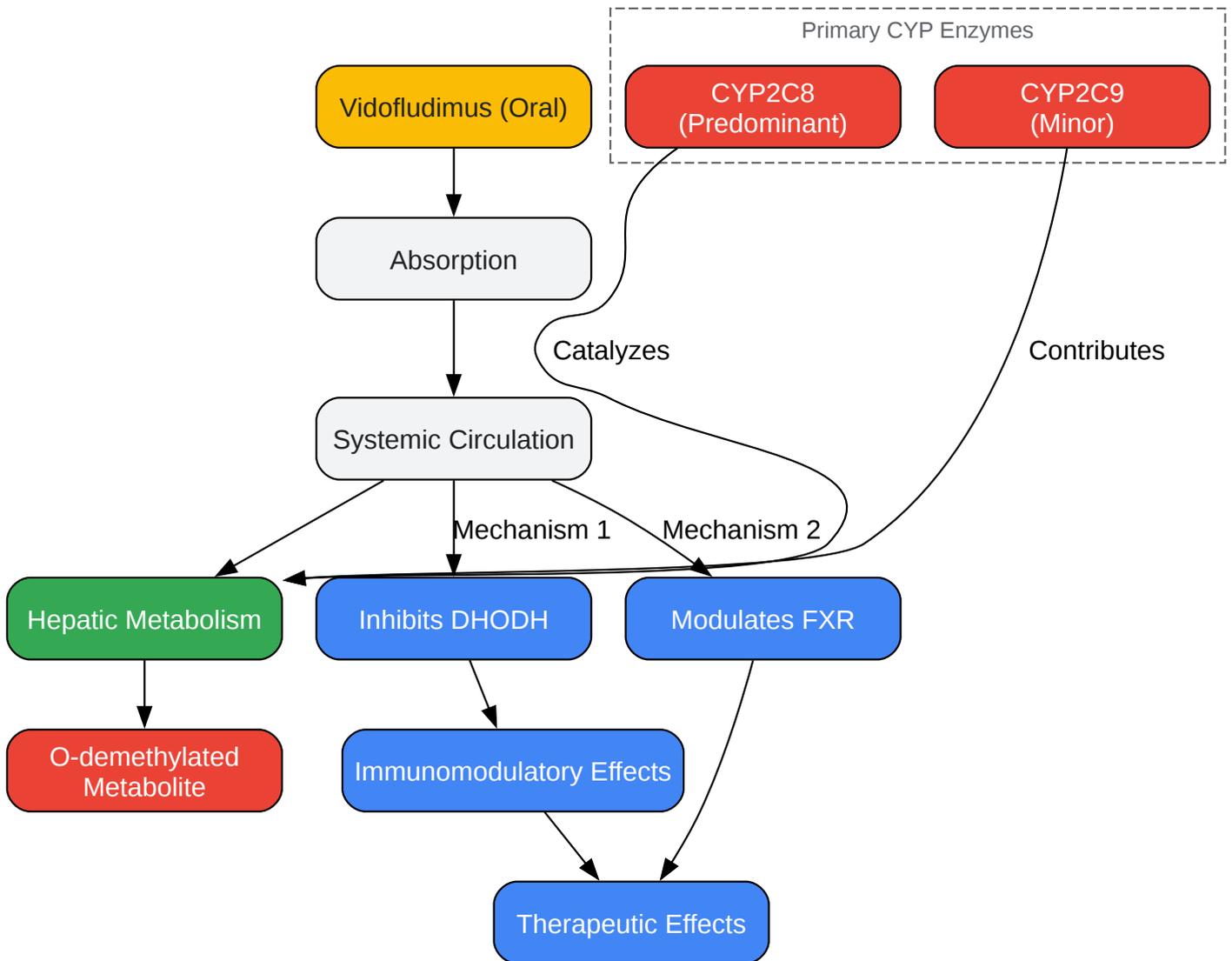
The following table summarizes the key pharmacokinetic (PK) parameters of **vidofludimus** calcium (IMU-838) primarily identified from phase 1 clinical trials in healthy male subjects [1] [2]:

Parameter	Value / Finding	Notes / Conditions
Absorption & Food Effect	Well absorbed [1]; no impact from food [1] [2]	Single daily doses; study compared fasting vs. fed (10 mg) conditions.
Pharmacokinetics	Dose-proportional [1] [2]	Observed after single (10-40 mg) and multiple (30-50 mg) oral doses.
Half-life (($t_{1/2}$))	~30 hours (geometric mean at steady state) [1] [2] [3]	Supports a once-daily dosing regimen.
Time to Steady State	~6-8 days [1] [2]	For doses of 30 mg, 40 mg, and 50 mg.
Accumulation Factor	~2 [1] [2]	For once-daily dosing.
Primary Metabolic Route	Hepatic metabolism [1]	-
Key CYP Enzyme Involved	CYP2C8 [1]	Identified as the predominant hepatic cytochrome P450 isoform.
Contribution from CYP2C9	Yes (smaller role) [1]	-

Parameter	Value / Finding	Notes / Conditions
Key Metabolite	O-demethylated metabolite [1]	Formed via O-demethylation; main metabolite in human hepatocytes.

Metabolism and Mechanism of Action

The metabolic and mechanistic profile of **vidofludimus** can be visualized through its primary and secondary pathways. The diagram below integrates the key information from the search results.



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This diagram illustrates the two main facets of **vidofludimus**'s activity identified in the search results:

- **DHODH Inhibition:** **Vidofludimus** is a potent and selective inhibitor of human **dihydroorotate dehydrogenase (DHODH)**, a key enzyme in the *de novo* pyrimidine synthesis pathway [1] [4] [5]. This inhibition preferentially affects highly activated lymphocytes (e.g., T-cells and B-cells), leading to reduced proliferation and pro-inflammatory cytokine release (e.g., IL-17 and IFN- γ) [1] [5].

- **Farnesoid X Receptor (FXR) Modulation:** Independent research has identified **vidofludimus** as a novel modulator of the nuclear receptor FXR [6] [7]. This mechanism is considered a potential basis for drug repositioning in conditions like non-alcoholic fatty liver disease (NAFLD) [6].

Experimental Methodologies from Key Studies

While detailed lab protocols are not fully available, the search results describe the following key methodological approaches:

1. Clinical Pharmacokinetic Studies (Phase 1)

- **Design:** Two studies were conducted: a Single Ascending Dose (SAD) study and a Multiple Ascending Dose (MAD) study [1].
- **Dosing:** In the SAD study, 12 subjects received single doses of 10 mg, 20 mg, or 40 mg under fasting conditions, or 10 mg under fed conditions. In the MAD study, 52 subjects received multiple doses of 30 mg, 40 mg, or 50 mg [1].
- **Sample Collection:** Blood samples were collected, centrifuged under controlled conditions (5°C for 10 min at ~2000g), and the extracted plasma was stored at -20°C until analysis [1].

2. Identification of Metabolic Enzymes

- **System Used:** The specific enzymes involved in **vidofludimus** metabolism were identified using **human liver microsomes** and **human recombinant enzymes** [1].
- **Inhibition Assay:** The study utilized CYP-selective inhibitors to pinpoint the contributions of specific cytochrome P450 isoforms [1].

3. Identification of FXR Modulation

- **Coregulator Binding Assay (AlphaScreen):** This biochemical assay was used to identify **vidofludimus** as an FXR ligand by measuring its ability to induce the recruitment of coactivator peptides to the FXR ligand-binding domain (LBD) [6] [7].
- **Crystallography:** The interaction was further characterized using crystallographic analysis of the FXR LBD complexed with **vidofludimus** [6].

Gaps and Limitations in Current Data

The search results lack the following details necessary for a comprehensive technical guide:

- **Complete Quantitative PK Parameters:** Critical data such as volume of distribution (Vd), clearance (CL), absolute bioavailability, and protein binding percentage are not reported.
- **Excretion Data:** The route of elimination (e.g., fecal vs. renal) and the extent of excretion of the parent drug versus metabolites are not detailed.
- **Detailed In Vitro Protocols:** While the types of assays are mentioned, the specific concentrations, incubation times, and full experimental conditions are not provided.

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To cite this document: Smolecule. [Pharmacokinetic Properties of Vidofludimus]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548869#vidofludimus-absorption-and-metabolism>]

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